molecular formula C14H11N5O2S B14640611 (5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine CAS No. 54568-24-0

(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine

Cat. No.: B14640611
CAS No.: 54568-24-0
M. Wt: 313.34 g/mol
InChI Key: DKAOVMLERNDTLE-UHFFFAOYSA-N
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Description

(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine: is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-nitroaniline with phenyl isothiocyanate, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, the compound is studied for its potential as an antimicrobial agent due to its unique structural features.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiadiazole ring can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    (4-Nitrophenyl)thiourea: Similar structure but lacks the thiadiazole ring.

    4-Phenyl-1,2,4-thiadiazole: Similar thiadiazole ring but lacks the nitrophenyl group.

Uniqueness: The presence of both the nitrophenyl and phenyl groups attached to the thiadiazole ring makes (5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

54568-24-0

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

5-(4-nitrophenyl)imino-4-phenyl-1,2,4-thiadiazol-3-amine

InChI

InChI=1S/C14H11N5O2S/c15-13-17-22-14(18(13)11-4-2-1-3-5-11)16-10-6-8-12(9-7-10)19(20)21/h1-9H,(H2,15,17)

InChI Key

DKAOVMLERNDTLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NSC2=NC3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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